[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry Research
In the fields of chemical biology and medicinal chemistry, the overarching goal is to design and synthesize molecules with specific biological activities that can be harnessed for therapeutic purposes. nih.gov The process is a complex interplay of identifying biological targets, designing molecules to interact with these targets, and optimizing their properties to ensure safety and efficacy. nih.gov The subject of this article, [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol, represents a confluence of several key structural motifs that are of significant interest to researchers in these fields.
Significance of Piperidine (B6355638) Scaffolds in Pharmaceutical Discovery and Chemical Sciences
The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. encyclopedia.pubijnrd.org Its prevalence is due to several advantageous properties. The piperidine ring is a saturated heterocycle, which provides a three-dimensional geometry that can allow for precise spatial orientation of functional groups to interact with biological targets. nbinno.com This conformational flexibility is a key aspect of its utility.
Furthermore, the nitrogen atom in the piperidine ring can act as a basic center, which is often important for interactions with acidic residues in proteins or for improving the pharmacokinetic properties of a drug candidate. acs.org The piperidine scaffold is found in a wide range of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pub The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's biological activity and properties. ijnrd.org Chiral piperidine scaffolds, in particular, are of high value as they can enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.com
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Class |
| Donepezil | Acetylcholinesterase inhibitor (for Alzheimer's disease) |
| Fentanyl | Opioid analgesic |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
| Methylphenidate | Stimulant (for ADHD) |
| Loratadine | Antihistamine |
Overview of Academic Research Trajectories for Novel Chemical Entities
The journey of a novel chemical entity from a concept to a potential therapeutic agent follows a well-defined, albeit challenging, path in academic and industrial research. slideshare.net This process typically begins with the identification of a biological target that is implicated in a disease. nih.gov Subsequently, researchers engage in the design and synthesis of new molecules that are hypothesized to interact with this target. nih.gov
The initial phase often involves high-throughput screening of large compound libraries or a more rational, structure-based design approach to identify "hit" compounds. biosolveit.de These hits are then subjected to a process of lead optimization, where medicinal chemists systematically modify the structure of the hit compound to improve its potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov
For a compound like this compound, the research trajectory would likely involve:
Synthesis: Developing efficient and stereoselective synthetic routes to the compound and its analogs. acs.orggoogle.com
Biological Evaluation: Screening the compound against a panel of biological targets to identify any potential therapeutic activities. ijrpr.com
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with variations in the substituents on the benzyl (B1604629) ring and the piperidine core to understand how these changes affect biological activity. rroij.com
Computational Modeling: Using computational tools to predict the binding mode of the compound with its biological target and to guide the design of more potent analogs. nih.gov
Scope and Objectives of Academic Inquiry on this compound
Given the structural features of this compound, academic inquiry into this compound would likely be driven by several key objectives. The presence of the N-benzylpiperidine moiety suggests potential activity in the central nervous system (CNS). N-benzylpiperidine derivatives have been investigated for a variety of CNS applications, including as inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. acs.orgnih.gov
The 3-chloro substitution on the benzyl ring is another feature of interest. Halogen atoms, such as chlorine, are often incorporated into drug candidates to modulate their metabolic stability, lipophilicity, and binding affinity to their target. nih.gov The position of the chlorine atom can significantly influence the biological activity.
The 2-hydroxymethyl group on the piperidine ring provides a site for hydrogen bonding, which could be crucial for target recognition and binding. It also introduces a chiral center, meaning the compound can exist as different stereoisomers, which may exhibit different biological activities.
Therefore, the primary objectives of academic research on this compound would likely include:
To synthesize and characterize the compound, including the separation and characterization of its stereoisomers.
To investigate its potential as a modulator of CNS targets, such as neurotransmitter receptors or enzymes.
To explore its potential in other therapeutic areas where piperidine-containing compounds have shown promise, such as oncology or infectious diseases. encyclopedia.pub
To elucidate the structure-activity relationships by synthesizing and testing a series of analogs with modifications to the chlorobenzyl and hydroxymethyl groups.
Table 2: Potential Research Directions for this compound
| Research Area | Rationale |
| Neuropharmacology | The N-benzylpiperidine core is a common feature in CNS-active compounds. nih.gov |
| Oncology | Piperidine derivatives have shown promise as anticancer agents. encyclopedia.pub |
| Infectious Diseases | The piperidine scaffold is present in some antimicrobial and antiviral agents. encyclopedia.pub |
| Enzyme Inhibition | The functional groups present suggest potential for interaction with enzyme active sites. |
Structure
3D Structure
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-4-11(8-12)9-15-7-2-1-6-13(15)10-16/h3-5,8,13,16H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNMEAUJQGQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of 1 3 Chloro Benzyl Piperidin 2 Yl Methanol
Spectroscopic Methodologies for Detailed Structural Assignment (Beyond routine characterization)
Advanced spectroscopic methods provide unparalleled insight into molecular geometry, proton proximity, and the electronic environment of functional groups, moving beyond simple structural confirmation to detailed conformational analysis.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the spatial relationships between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the covalent framework of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol.
Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. For a molecule like this compound, a NOESY spectrum would be critical for determining the orientation of the substituents on the piperidine (B6355638) ring. For instance, in a preferred chair conformation, key NOE correlations would be expected. The observation of cross-peaks between the axial protons at positions 2, 4, and 6 would confirm a chair-like structure. The orientation of the hydroxymethyl and N-benzyl groups can be inferred from their NOE contacts with the piperidine ring protons. An equatorial orientation of the C2-hydroxymethyl group would be supported by strong NOE correlations between the C2-proton and the axial protons at C4 and C6. Similarly, an equatorial N-benzyl group would show correlations to nearby equatorial protons on the ring.
Table 1: Predicted NOESY Correlations for Conformational Assignment of this compound in a Chair Conformation
| Interacting Protons | Expected Correlation Type | Implied Conformation/Orientation |
| H2 (axial) ↔ H4 (axial), H6 (axial) | Strong | Chair conformation of the piperidine ring |
| H2 (axial) ↔ H1' (hydroxymethyl) | Strong | Equatorial orientation of the hydroxymethyl group |
| H2 (axial) ↔ H1'' (benzyl) | Weak/Absent | Equatorial orientation of the N-benzyl group |
| H6 (equatorial) ↔ H1'' (benzyl) | Strong | Equatorial orientation of the N-benzyl group |
Note: This table is predictive and based on established principles of conformational analysis. Actual experimental results would be required for confirmation.
Single-crystal X-ray crystallography provides the most definitive, solid-state picture of a molecule's three-dimensional structure. An X-ray diffraction study of this compound would yield precise data on bond lengths, bond angles, and torsion angles, unequivocally establishing the conformation of the piperidine ring and the relative stereochemistry of its substituents.
Analysis of N-benzylpiperidinol derivatives through X-ray crystallography has revealed detailed structural information in similar systems. nih.gov For the title compound, such a study would confirm the anticipated chair conformation of the piperidine ring and provide exact measurements of the puckering parameters. Furthermore, it would reveal the precise orientation of the 3-chlorobenzyl and hydroxymethyl groups relative to the ring. Of significant interest would be the potential for intramolecular hydrogen bonding between the hydroxyl group of the C2 substituent and the piperidine nitrogen atom. While sterically less favorable, such an interaction could influence the conformation. The crystal packing analysis would also illuminate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-stacking of the chlorobenzyl rings, which govern the solid-state architecture.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule and is highly sensitive to the local chemical environment and molecular conformation. americanpharmaceuticalreview.com While routinely used for functional group identification, a detailed analysis can reveal subtle structural features.
For this compound, the O-H stretching frequency in the IR spectrum would be particularly informative. A sharp, free O-H band (typically ~3600 cm⁻¹) would indicate minimal hydrogen bonding, whereas a broad, red-shifted band (e.g., 3200-3500 cm⁻¹) would be strong evidence for intra- or intermolecular hydrogen bonding. The C-H stretching vibrations of the piperidine ring in the 2800-3000 cm⁻¹ region can also be sensitive to the ring's conformation. The C-Cl stretching mode of the chlorobenzyl group (typically 600-800 cm⁻¹) and various aromatic C-H out-of-plane bending modes would confirm the substitution pattern on the aromatic ring. Raman spectroscopy would provide complementary information, especially for the vibrations of the non-polar aromatic ring and the carbon skeleton. researchgate.net
Table 2: Key Vibrational Bands and Their Potential for Structural Insights
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information Probed |
| O-H Stretch | 3200-3650 | Presence and strength of intra/intermolecular hydrogen bonding |
| Aromatic C-H Stretch | 3000-3100 | Aromatic system integrity |
| Aliphatic C-H Stretch | 2800-3000 | Conformation of the piperidine and benzyl (B1604629) methylene (B1212753) groups |
| Aromatic C=C Stretch | 1450-1600 | Benzene ring substitution |
| C-N Stretch | 1000-1250 | Piperidine ring environment |
| C-Cl Stretch | 600-800 | Presence of the chloro-substituent on the benzyl ring |
Conformational Preferences and Dynamics of the Piperidine Ring System in this compound
The six-membered piperidine ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of bulky substituents at the nitrogen and C2 positions dictates the preferred orientation of these groups and the dynamics of the ring system.
The conformational equilibrium of the piperidine ring is dominated by the tendency of bulky substituents to occupy the less sterically hindered equatorial position. For this compound, both the N-(3-chlorobenzyl) and the C2-(hydroxymethyl) groups are sterically demanding.
The primary conformation is expected to be a chair form where both the N-benzyl group and the C2-hydroxymethyl group reside in equatorial positions to minimize unfavorable 1,3-diaxial interactions. The preference for an equatorial N-substituent is a well-established principle in piperidine chemistry. Similarly, the 2-substituted hydroxymethyl group would strongly favor an equatorial placement to avoid steric clashes with the axial protons at C4 and C6. While pseudoallylic strain can force a 2-substituent into an axial orientation in N-acyl or N-aryl piperidines, this effect is not dominant for N-benzyl systems where the nitrogen is sp³ hybridized. nih.gov In some cases, intramolecular hydrogen bonding can stabilize an axial conformation for a 2-substituent, but this is generally outweighed by steric repulsion for larger groups. nih.gov
The piperidine ring can undergo a "ring flip," where it interconverts between two chair conformations. However, in this molecule, the conformation with both large substituents in equatorial positions is significantly lower in energy than the conformation with both in axial positions. Therefore, the ring is expected to be largely "locked" in the di-equatorial conformation, and the energy barrier to ring inversion would be substantial.
Another dynamic process is the rotation around the N-CH₂ (benzyl) single bond. The barrier to rotation around the C-N bond of a benzyl group can be influenced by the steric environment. researchgate.net The presence of the adjacent equatorial hydroxymethyl group at C2 would create a steric hindrance that could lead to a preferred rotational conformer (rotamer) of the N-benzyl group, likely one where the chlorophenyl ring is oriented away from the C2 substituent. The specific rotational barriers could be investigated using variable-temperature NMR studies, where the coalescence of signals for diastereotopic protons (e.g., the two benzylic protons) at higher temperatures can be used to calculate the energy barrier for rotation.
Solid-State Forms and Polymorphism
The study of solid-state forms and polymorphism is critical for understanding the physical properties of a chemical compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact properties like solubility and stability.
A comprehensive search of academic literature and crystallographic databases did not yield any specific studies on the solid-state forms or polymorphism of this compound. While crystal structures of various substituted N-benzyl piperidine derivatives have been reported, providing insights into their molecular packing and intermolecular interactions, this information cannot be directly extrapolated to the specific compound . iucr.orgdoaj.orgresearchgate.net The presence and nature of different substituents can fundamentally alter the crystal packing and the potential for polymorphism. Without experimental data from techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), or single-crystal X-ray diffraction for this compound, a discussion of its polymorphic behavior is not possible.
Computational Chemistry and Molecular Modeling Studies of 1 3 Chloro Benzyl Piperidin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netekb.egresearchgate.netresearchgate.net
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting a molecule's reactivity. researchgate.net
For this compound, the HOMO is likely localized on the electron-rich regions, such as the piperidine (B6355638) nitrogen and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electrons, such as the anti-bonding orbitals of the C-Cl bond and the aromatic system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. DFT calculations allow for the precise calculation of this gap, as well as other electronic properties like electron density, dipole moment, and electrostatic potential, which collectively provide a comprehensive picture of the molecule's chemical behavior. ekb.egresearchgate.net
| Calculated Property | Typical Value/Description | Significance |
|---|---|---|
| HOMO Energy | Localized on piperidine nitrogen and benzyl (B1604629) ring | Indicates regions susceptible to electrophilic attack |
| LUMO Energy | Distributed over the chlorobenzyl moiety | Indicates regions susceptible to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | ~4-6 eV (Typical for similar organic molecules) | Correlates with chemical reactivity and kinetic stability |
| Dipole Moment | Calculated vector sum of bond dipoles | Indicates overall polarity of the molecule |
| Molecular Electrostatic Potential (MEP) | Color-coded map of charge distribution | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites |
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules. For this compound, methods like DFT can be used to calculate theoretical vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov
These theoretical spectra can be compared with experimental data. A strong correlation between the calculated and observed spectra serves to validate the accuracy of the computational model and the optimized molecular geometry. researchgate.netresearchgate.net Discrepancies, on the other hand, can point to specific molecular interactions or conformational effects not fully captured by the model. This synergy between theoretical prediction and experimental validation is a cornerstone of modern structural elucidation. researchgate.net
| Spectroscopic Data | Typical Calculated Parameter | Purpose of Calculation |
|---|---|---|
| FT-IR / Raman | Vibrational Frequencies (cm⁻¹) | Assignment of experimental bands; validation of functional groups and optimized geometry. nih.gov |
| ¹H NMR | Chemical Shifts (ppm) | Prediction of proton environments; aids in spectral assignment and conformational analysis. researchgate.net |
| ¹³C NMR | Chemical Shifts (ppm) | Prediction of carbon environments; confirms molecular backbone structure. nih.govresearchgate.net |
The acid-base properties of this compound, specifically its pKa value, can be predicted using quantum chemical calculations. The most basic site in the molecule is the nitrogen atom of the piperidine ring. Theoretical methods can calculate the Gibbs free energy change associated with the protonation of this nitrogen. researchgate.net
By employing thermodynamic cycles that combine gas-phase calculations with a solvation model (such as the Polarizable Continuum Model, PCM), it is possible to obtain a theoretical pKa value. researchgate.net This calculated value is crucial for understanding the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and potential interactions with biological targets. nih.govnih.gov For piperidine derivatives, pKa values are typically in the range of 7.0-9.0. who.intresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactionsresearchgate.netnih.govnih.gov
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net
The choice of solvent model is critical in MD simulations. Explicit solvent models surround the molecule with a large number of individual solvent molecules (e.g., water). This approach is computationally intensive but provides a highly detailed and accurate representation of solute-solvent interactions, including specific hydrogen bonding. researchgate.net
In contrast, implicit solvent models represent the solvent as a continuous medium with a defined dielectric constant. This method is less computationally demanding and is effective for smoothing the energy landscape and accelerating conformational sampling. The choice between explicit and implicit models depends on the specific research question and available computational resources.
The piperidine ring of this compound is not planar and primarily adopts a chair conformation to minimize steric strain. wikipedia.org However, the substituents on the ring can exist in either axial or equatorial positions. Furthermore, rotation around the single bonds connecting the benzyl group and the methanol (B129727) group to the piperidine ring allows for a wide range of possible three-dimensional arrangements.
MD simulations generate a trajectory of the molecule's motion over time, creating a large collection of different conformations known as a conformational ensemble. researchgate.net By analyzing this ensemble, researchers can identify the most stable (lowest energy) conformations and the energetic barriers between them. researchgate.netnih.gov This analysis often involves measuring key dihedral angles and calculating the root-mean-square deviation (RMSD) to track structural changes over the course of the simulation. researchgate.net Understanding the preferred conformations is vital, as the 3D shape of a molecule dictates its ability to bind to a specific biological target. nih.govrsc.org
Molecular Docking and Binding Affinity Predictions with Hypothetical Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations could be employed to investigate its binding modes within the active sites of various hypothetical biological targets. Piperidine scaffolds are known to interact with a wide range of receptors and enzymes, making targets such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes plausible subjects for such in silico studies. clinmedkaz.orgnih.govthieme-connect.com
The process would involve preparing a 3D structure of the ligand, this compound, and docking it into the binding pocket of a selected protein target. The simulation would generate multiple possible binding poses, which are then evaluated using a scoring function to estimate the binding affinity. nih.gov This approach helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. sciengpub.ir
The structural features of this compound suggest several key interactions that could stabilize its binding within a protein's active site. The hydroxyl group of the methanol moiety can act as a hydrogen bond donor and acceptor. The nitrogen atom in the piperidine ring is basic and likely to be protonated at physiological pH, allowing it to form ionic interactions or strong hydrogen bonds. The chlorobenzyl group provides a large hydrophobic surface for van der Waals and hydrophobic interactions and can also participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org The chlorine atom itself can form halogen bonds, a specific type of noncovalent interaction.
| Structural Feature of Compound | Potential Interaction Type | Hypothetical Interacting Amino Acid Residue |
|---|---|---|
| Hydroxyl (-OH) group | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Piperidine Nitrogen (protonated) | Ionic Interaction / Hydrogen Bond | Asp, Glu |
| Benzyl Ring | Hydrophobic / π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
| Chlorine Atom | Halogen Bond / Hydrophobic | Backbone Carbonyl Oxygen, Ser, Thr |
A critical component of molecular docking is the scoring function, which is a mathematical model used to approximate the binding free energy of the protein-ligand complex. wikipedia.org There are several classes of scoring functions, each with its own strengths and weaknesses:
Force-field-based scoring functions calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the protein and the ligand. wikipedia.org
Empirical scoring functions use regression analysis on a set of known protein-ligand complexes with measured binding affinities to derive a function that sums up weighted energy terms. wikipedia.orgresearchgate.net
Knowledge-based scoring functions derive statistical potentials from the frequency of observed atom pairings in crystal structures of protein-ligand complexes. wikipedia.orgresearchgate.net
Virtual screening is a powerful methodology that utilizes docking and scoring to search large compound libraries for potential hits against a specific target. wikipedia.org In a hypothetical scenario, a library of analogs of this compound could be docked into a target's binding site. The compounds would then be ranked based on their docking scores, allowing for the selection of a smaller, enriched set of molecules for experimental testing. sciengpub.irmdpi.com This approach significantly reduces the time and cost associated with identifying new lead compounds. sciengpub.ir
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches (Theoretical aspect)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular biological target. nih.govnih.gov
The first step in building a QSAR model is to calculate molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. elsevierpure.com They can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints that describe the topology and connectivity of the molecule. nih.govresearchgate.net
3D Descriptors: Geometrical properties, molecular surface areas, volumes, and 3D pharmacophore fingerprints that depend on the 3D conformation of the molecule. researchgate.nettandfonline.com
Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), etc.
Given the vast number of possible descriptors, a crucial step is feature selection, where the most relevant descriptors that correlate with biological activity are chosen. elsevierpure.com This process helps to avoid overfitting the model and improves its predictive power. nih.govelsevierpure.com Techniques such as genetic algorithms, stepwise regression, and machine learning-based approaches are commonly used for this purpose. nih.govresearchgate.net
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of N atoms, Number of Rings | Basic molecular composition |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Size and shape of the molecule |
| Electrostatic (3D) | Partial Charges on Atoms, Dipole Moment | Distribution of charge |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electronic properties |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity |
Once the relevant descriptors are selected, a mathematical model is built to relate them to the biological activity. Various statistical and machine learning methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.govresearchgate.netnih.gov
The resulting QSAR equation would allow for the prediction of the biological activity of new, untested compounds based solely on their calculated descriptors. For example, a hypothetical QSAR model could predict that increasing the hydrophobicity of the benzyl substituent or altering the position of the chlorine atom might lead to enhanced biological activity. Such predictive models are invaluable for prioritizing the synthesis of new analogs and guiding the optimization of lead compounds. plos.org The model's robustness and predictive ability are typically evaluated through internal and external validation techniques. nih.govtandfonline.com
Biological Target Identification and Mechanistic Pharmacological Investigations of 1 3 Chloro Benzyl Piperidin 2 Yl Methanol Preclinical, Mechanism Focused
High-Throughput Screening Methodologies for Biological Target Discovery
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates. ewadirect.com For a novel compound like [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol, HTS would be the initial step to uncover its biological activities and potential molecular targets.
Cell-based assays are powerful tools for phenotypic screening as they allow for the evaluation of a compound's effect in a biological context that closely mimics a physiological state. clinmedkaz.org These assays can identify compounds that modulate specific cellular pathways, which is a key aspect of understanding the mechanism of action. For this compound, a panel of cell-based assays could be employed to investigate its effects on various signaling pathways. For instance, given that some piperidine (B6355638) derivatives have shown potential in cancer research by inducing apoptosis, assays could be designed to measure the activation of caspase pathways. researchgate.net
Hypothetical cell-based screening could involve:
Reporter Gene Assays: To monitor the activity of specific transcription factors and signaling pathways.
High-Content Imaging: To visualize changes in cellular morphology, protein localization, or organelle function.
Cell Viability and Apoptosis Assays: To determine if the compound affects cell survival and induces programmed cell death. For example, piperidine derivatives have been investigated for their cytotoxic effects on cancer cell lines like A549. researchgate.net
Table 1: Hypothetical Cell-Based Assays for this compound
| Assay Type | Purpose | Potential Pathway Investigated | Example Cell Line |
|---|---|---|---|
| Luciferase Reporter Assay | To measure the activity of the NF-κB signaling pathway. | Inflammation, Immunity | HEK293 |
| High-Content Imaging | To assess neurite outgrowth. | Neurogenesis, CNS disorders | PC12 |
| Caspase-Glo 3/7 Assay | To quantify apoptosis. | Cancer, Neurodegeneration | A549, SH-SY5Y |
| Calcium Imaging | To measure changes in intracellular calcium levels. | Ion channel or GPCR modulation | CHO cells expressing a target receptor |
Biochemical Assays for Enzyme Inhibition or Receptor Binding (Mechanism, not efficacy)
Biochemical assays are crucial for identifying direct molecular interactions between a compound and a purified biological target, such as an enzyme or a receptor. ewadirect.com These assays are instrumental in determining the mechanism of action at a molecular level. Based on the activities of structurally related piperidine compounds, this compound could be screened against a panel of enzymes and receptors.
For example, benzylpiperidine derivatives have been identified as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and acetylcholinesterase (AChE). unisi.itnih.govacs.org Therefore, biochemical assays for these and other enzymes would be highly relevant.
Table 2: Potential Biochemical Assays for this compound
| Assay Type | Target Class | Specific Example | Measurement |
|---|---|---|---|
| Radioligand Binding Assay | GPCRs | Opioid Receptors (μ, δ, κ) | Displacement of a radiolabeled ligand |
| Enzyme Inhibition Assay | Hydrolases | Monoacylglycerol Lipase (MAGL) | Inhibition of substrate hydrolysis |
| Enzyme Inhibition Assay | Esterases | Acetylcholinesterase (AChE) | Inhibition of acetylcholine (B1216132) breakdown |
| Kinase Activity Assay | Kinases | Panel of cancer-related kinases | Inhibition of substrate phosphorylation |
| Ion Channel Patch Clamp | Ion Channels | Voltage-gated sodium channels | Modulation of ion flow |
Interaction with Specific Molecular Targets (Hypothetical or identifiedin vitro)
Following initial screening, more focused studies would be necessary to characterize the interaction of this compound with specific molecular targets identified in the primary screens.
Piperidine-containing compounds are known to interact with a variety of G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov For example, certain piperidine derivatives have shown affinity for sigma receptors. rsc.org Receptor binding studies would aim to determine the affinity and selectivity of this compound for a range of receptors. These studies typically involve competitive binding assays where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.
A hypothetical binding profile could reveal affinity for receptors such as:
Dopamine (B1211576) Receptors: Due to the structural similarities with known dopamine receptor ligands.
Serotonin Receptors: As some piperidine derivatives modulate serotonergic systems.
Opioid Receptors: Given that the piperidine scaffold is present in many opioid receptor modulators. nih.gov
Sigma Receptors: Benzylpiperidine moieties are found in compounds with high affinity for sigma-1 receptors. rsc.org
The interaction with ion channels is also a possibility, as GPCRs can physically associate with and regulate the function of ion channels. nih.gov Lipids in the cell membrane can also play a role in modulating the function of both GPCRs and ion channels. nih.gov
Should initial screening indicate that this compound interacts with an enzyme, further studies would be conducted to elucidate the mechanism of this interaction. For instance, if the compound inhibits an enzyme, it would be important to determine if the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive. acs.org
Benzylpiperidine derivatives have been explored as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. unisi.itacs.org Kinetic studies, such as Michaelis-Menten analysis, would be performed to determine the inhibition constant (Ki). Other piperidine-based compounds have been shown to inhibit enzymes like steroid 5-alpha-reductase. nih.gov
The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. ajwilsonresearch.comfrontiersin.orgnih.gov PPIs are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Small molecules can either inhibit or stabilize these interactions. frontiersin.orgresearchgate.net Given the structural complexity of this compound, it is conceivable that it could fit into the interface between two proteins, thereby modulating their interaction.
Identifying such an activity would likely require sophisticated screening methods, such as:
Yeast two-hybrid screens: To identify disruptions of specific PPIs in a cellular context.
Surface plasmon resonance (SPR) or Bio-layer interferometry (BLI): To directly measure the effect of the compound on the binding of two purified proteins in real-time.
Proximity-based assays (e.g., FRET, BRET): To monitor changes in the distance between two interacting proteins within a cell.
For example, some small molecules have been shown to modulate the interaction between proteins involved in inflammatory pathways, such as the NLRP3 inflammasome. nih.gov
Cellular and Subcellular Localization Studies
To date, there are no published studies detailing the cellular and subcellular localization of this compound. Such investigations are crucial for understanding a compound's mechanism of action by revealing its distribution within cells and potential access to intracellular targets.
Standard methodologies to determine cellular localization would involve techniques such as high-content imaging using fluorescently-labeled derivatives of the compound or antibody-based detection of its downstream targets in treated cells. Subcellular fractionation followed by quantification of the compound in different organelles (e.g., nucleus, mitochondria, cytoplasm) would provide further insights into its distribution.
Modulation of Key Signal Transduction Pathways (Mechanism focused, in vitro or ex vivo)
There is currently no specific information available regarding the modulation of key signal transduction pathways by this compound. Research in this area would be essential to elucidate the molecular mechanisms through which this compound exerts its effects.
No studies have been identified that investigate the impact of this compound on kinase cascades or specific phosphorylation events. To explore this, researchers would typically employ techniques such as Western blotting with phospho-specific antibodies to assess the phosphorylation status of key kinases in relevant signaling pathways (e.g., MAPK/ERK, PI3K/Akt). Comprehensive kinome profiling assays could also be utilized to screen for the compound's effects on a broad range of kinases.
A hypothetical data table for such an investigation is presented below:
| Kinase Target | Pathway | Cell Line | [Compound] (µM) | Change in Phosphorylation (%) |
| p-ERK1/2 | MAPK/ERK | HEK293 | 1 | Data not available |
| p-Akt | PI3K/Akt | HeLa | 1 | Data not available |
| p-p38 | MAPK/p38 | Jurkat | 1 | Data not available |
There is no available data from gene expression or proteomic profiling studies to determine the mechanistic effects of this compound. Such studies would provide a broad overview of the cellular changes induced by the compound.
Methodologies such as RNA sequencing (RNA-Seq) would be used to analyze changes in the transcriptome, while techniques like mass spectrometry-based proteomics would identify alterations in protein expression and post-translational modifications. These unbiased approaches can help in identifying novel biological targets and pathways affected by the compound.
A representative data table for a proteomic study is shown below:
| Protein | Uniprot ID | Fold Change | p-value | Putative Pathway |
| Protein X | P12345 | Data not available | Data not available | Data not available |
| Protein Y | Q67890 | Data not available | Data not available | Data not available |
| Protein Z | A1B2C3 | Data not available | Data not available | Data not available |
Pharmacological Characterization in Preclinical in vitro Systems
Specific preclinical in vitro pharmacological characterization of this compound is not documented in the current body of scientific literature. Such studies are fundamental to understanding the compound's effects in biologically relevant systems.
There are no published findings on the use of primary cell culture models to investigate the mechanism of action of this compound. Primary cells, being derived directly from tissue and having limited lifespan in culture, can offer a more physiologically relevant model compared to immortalized cell lines. The choice of primary cells would depend on the hypothesized therapeutic area of the compound.
No tissue organ bath studies have been reported for this compound. This technique is invaluable for examining the effects of a compound on tissue contractility and function, providing insights into receptor-mediated responses. For instance, the compound could be tested on isolated aortic rings to assess its vasoactive properties or on tracheal smooth muscle to determine bronchodilatory effects.
A sample data table for an organ bath experiment is provided below:
| Tissue Preparation | Agonist | [Compound] (µM) | Response Type | Magnitude of Effect (e.g., % relaxation) |
| Rat Aortic Ring | Phenylephrine | 1 | Vasodilation | Data not available |
| Guinea Pig Trachea | Histamine | 1 | Bronchodilation | Data not available |
| Mouse Ileum | Acetylcholine | 1 | Anti-spasmodic | Data not available |
In Vivo Mechanistic Studies in Animal Models (Focus on molecular/cellular mechanisms, not efficacy/safety/dosage)
To date, no specific in vivo mechanistic studies in animal models for this compound have been published in the scientific literature. Such studies would be crucial to understanding how this compound interacts with biological systems at a molecular and cellular level.
There is currently no available data from preclinical animal models detailing the effects of this compound on neurochemical parameters. Investigations in this area would typically involve the administration of the compound to animal models, such as rodents, followed by the analysis of various brain regions (e.g., hippocampus, striatum, prefrontal cortex).
Hypothetically, such studies might reveal alterations in the levels of key neurotransmitters like acetylcholine, dopamine, serotonin, or norepinephrine, or their metabolites. Techniques such as microdialysis coupled with high-performance liquid chromatography (HPLC) would be employed to measure these changes in real-time or post-mortem. Furthermore, enzyme activity assays on brain homogenates could assess the compound's effect on enzymes critical to neurotransmitter synthesis or degradation, for instance, acetylcholinesterase (AChE) or monoamine oxidase (MAO).
A representative, though hypothetical, data table illustrating the type of results that could be generated from such a study is presented below.
| Brain Region | Neurotransmitter/Metabolite | Change vs. Vehicle Control (%) | Enzyme Activity | Change vs. Vehicle Control (%) |
|---|---|---|---|---|
| Hippocampus | Acetylcholine | Data Not Available | Acetylcholinesterase | Data Not Available |
| Striatum | Dopamine | Data Not Available | Monoamine Oxidase B | Data Not Available |
| Prefrontal Cortex | Serotonin | Data Not Available | - | Data Not Available |
| Prefrontal Cortex | Norepinephrine | Data Not Available | - | Data Not Available |
Published literature lacks information on immunohistochemical or molecular analyses to determine the target engagement of this compound in animal models. These techniques are vital for visualizing and quantifying the interaction of a compound with its putative biological target within the cellular context of the brain.
Should a specific target be identified, immunohistochemistry could be used to examine changes in the expression or localization of this target protein in brain slices following treatment with the compound. For example, if the compound were found to interact with a particular receptor, antibodies against that receptor could be used to stain brain tissue and visualize any treatment-induced alterations.
Molecular biology techniques, such as Western blotting, could quantify changes in the protein levels of the target and downstream signaling molecules. In situ hybridization could be employed to assess changes in the messenger RNA (mRNA) expression of the target gene.
A hypothetical data table summarizing potential findings from such target engagement studies is provided below.
| Brain Region | Target Protein | Immunohistochemistry (Change in Staining Intensity) | Western Blot (Fold Change in Protein Expression) | In Situ Hybridization (Fold Change in mRNA Expression) |
|---|---|---|---|---|
| Cortex | Target Not Identified | Data Not Available | Data Not Available | Data Not Available |
| Hippocampus | Target Not Identified | Data Not Available | Data Not Available | Data Not Available |
| Cerebellum | Target Not Identified | Data Not Available | Data Not Available | Data Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Chloro Benzyl Piperidin 2 Yl Methanol Derivatives
Design Principles for Modulating Biological Activity and Selectivity
The rational design of more effective and selective analogs of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol hinges on a systematic approach to molecular modification. This involves dissecting the molecule into its core components—the piperidine (B6355638) ring, the chlorobenzyl moiety, and the methanol (B129727) group—and systematically altering each to probe their role in biological activity.
For instance, the position and nature of substituents on the piperidine ring can influence the molecule's interaction with the active site of a target enzyme or receptor. While direct SAR studies on the 2-substituted piperidine core of the titular compound are limited in publicly available literature, general principles from related piperidine derivatives can be extrapolated. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basicity of the piperidine nitrogen was found to be crucial for activity nih.gov. Altering the substitution pattern on the piperidine ring can modulate this basicity and introduce steric or electronic changes that affect binding affinity.
| Modification to Piperidine Core | Predicted Impact on Activity | Rationale |
| Introduction of alkyl groups | May increase lipophilicity and van der Waals interactions, potentially enhancing binding to hydrophobic pockets. Steric hindrance could also occur. | Based on general principles of medicinal chemistry. |
| Introduction of polar groups (e.g., -OH, -NH2) | Could introduce new hydrogen bonding opportunities with the target, potentially increasing affinity and altering selectivity. | Based on general principles of medicinal chemistry. |
| Ring constraint (e.g., bicyclic systems) | Reduces conformational flexibility, which can lead to higher affinity if the constrained conformation is the bioactive one. May also improve selectivity. | Based on the concept of conformational restriction in drug design. |
The 3-chloro-benzyl group plays a significant role in anchoring the molecule within the binding site of its biological target. The position and nature of the substituent on the benzyl (B1604629) ring are critical for optimizing interactions. Studies on various N-benzylpiperidine derivatives have consistently shown that substitutions on the benzyl ring can dramatically alter biological activity ajchem-a.comuky.edu.
For example, in a series of N-benzylpiperidine inhibitors of acetylcholinesterase, substitutions on the aromatic ring of the benzylpiperidine moiety were found to influence inhibitory potency, with steric factors playing a significant role nih.gov. The presence of a halogen, such as chlorine, introduces specific electronic and steric properties. Moving the chlorine to the ortho- or para-position, or replacing it with other substituents (e.g., fluorine, methyl, methoxy), would be expected to modulate the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity and selectivity.
| Substituent on Benzyl Ring | Position | Predicted Impact on Activity | Rationale |
| Chloro (Cl) | meta (3-position) | Establishes a baseline of activity through specific electronic and steric interactions. | The starting point for SAR exploration. |
| Chloro (Cl) | ortho (2-position) | May introduce steric hindrance or new interactions with the binding site, potentially altering selectivity. | Positional isomerism can significantly impact binding. |
| Chloro (Cl) | para (4-position) | Alters electronic distribution and steric bulk compared to the meta-position, likely affecting binding affinity. | Positional isomerism can significantly impact binding. |
| Fluoro (F) | meta (3-position) | Smaller size and different electronic properties compared to chlorine could lead to altered binding. | Fluorine is a common bioisostere for hydrogen and can form unique interactions. |
| Methyl (CH3) | meta (3-position) | Increases lipophilicity and steric bulk, which could enhance binding to hydrophobic pockets or cause steric clashes. | Introduction of alkyl groups can probe steric and hydrophobic interactions. |
| Methoxy (OCH3) | meta (3-position) | Can act as a hydrogen bond acceptor and alters electronic properties, potentially introducing new favorable interactions. | Introduction of polar groups can introduce new binding modes. |
This table illustrates a hypothetical exploration of substituent effects on the chlorobenzyl moiety, drawing from general SAR principles of benzyl-containing ligands, as specific comparative data for the target compound is scarce.
The methanol group at the 2-position of the piperidine ring provides a key hydrogen bonding donor and acceptor functionality. Its presence and orientation are likely critical for specific interactions with the biological target. Functionalization of this group represents a key strategy for modulating activity and physicochemical properties.
Potential modifications could include:
Esterification or Etherification: Converting the hydroxyl group to an ester or ether would cap its hydrogen bonding ability and increase lipophilicity. This could enhance membrane permeability but may reduce binding affinity if the hydrogen bond is crucial.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would drastically change its electronic and hydrogen bonding properties, likely leading to a significantly different pharmacological profile.
Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups of similar size and electronic properties, such as an amine (-NH2) or a thiol (-SH), could help to probe the specific requirements of the binding pocket u-tokyo.ac.jp. For instance, replacing it with a small alkyl group like methyl would test the importance of the hydrogen bonding capability.
| Modification of Methanol Group | Predicted Impact on Activity | Rationale |
| Conversion to -OCH3 (Ether) | Decreased polarity, loss of H-bond donor capability. May increase cell permeability but decrease binding if H-bond donation is critical. | Capping a key interacting group. |
| Conversion to -OC(O)CH3 (Ester) | Increased lipophilicity, acts as a prodrug if hydrolyzed in vivo. May alter binding and duration of action. | Prodrug strategy and modification of physicochemical properties. |
| Conversion to -CH2NH2 (Aminomethyl) | Introduces a basic center and H-bond donor. Could lead to new ionic and hydrogen bonding interactions. | Introduction of a different key interacting group. |
| Replacement with -CH3 (Methyl) | Removes hydrogen bonding capability. Would test the necessity of the hydroxyl group for activity. | Probing the importance of a key functional group. |
This table outlines potential functionalization strategies for the methanol group and their predicted outcomes based on fundamental medicinal chemistry concepts, given the lack of specific experimental data for this compound.
Impact of Stereochemistry on Molecular Interactions and Biological Responses
The this compound molecule possesses a chiral center at the 2-position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The spatial arrangement of the methanol group and the 3-chloro-benzyl group relative to the piperidine ring will dictate how the molecule fits into a chiral binding pocket. One enantiomer may adopt a conformation that allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the target, leading to high affinity and efficacy. In contrast, the other enantiomer may bind with lower affinity or not at all, or it may even bind to a different target, leading to off-target effects.
A study on the stereoisomers of mefloquine analogs, which also contain a piperidinemethanol moiety, demonstrated that while all stereoisomers retained some level of antifungal activity, there were noticeable differences in their potency nih.gov. This highlights the importance of evaluating the biological activity of each enantiomer of this compound independently to identify the eutomer (the more active enantiomer) and to understand the stereochemical requirements for optimal target interaction.
Pharmacophore Elucidation and Optimization Strategies
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophore for this compound derivatives is a crucial step in designing new, more potent, and selective analogs. This process typically involves identifying the key structural motifs and their spatial relationships that are essential for biological activity.
Based on the structure of the parent compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor/acceptor feature from the methanol group.
A hydrophobic/aromatic feature from the 3-chlorobenzyl group.
A positively ionizable feature corresponding to the piperidine nitrogen at physiological pH.
Specific spatial constraints defined by the stereochemistry at the C2 position.
Pharmacophore models can be developed using ligand-based methods, by comparing the structures of a series of active and inactive molecules, or structure-based methods, if the three-dimensional structure of the biological target is known nih.govnih.gov. Once a pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. Optimization strategies would then involve synthesizing and testing these new compounds and using the resulting SAR data to refine the pharmacophore model iteratively.
Correlation between Structural Features and Mechanistic Effects
Understanding the correlation between specific structural features and their mechanistic effects, such as binding affinity and enzyme kinetics, is the ultimate goal of SAR and SPR studies. This involves quantifying the biological activity of a series of analogs and relating these values to their physicochemical properties using quantitative structure-activity relationship (QSAR) models nih.govnih.gov.
For example, a QSAR study on a series of 1-benzylpiperidine derivatives acting as acetylcholinesterase inhibitors revealed that the inhibitory activity was significantly correlated with certain topochemical indices, providing a mathematical model to predict the activity of new analogs nih.gov. Similarly, for this compound derivatives, one could develop QSAR models that correlate binding affinity (e.g., Ki or IC50 values) with descriptors such as:
Lipophilicity (logP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets.
Electronic parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the benzyl ring.
Steric parameters (e.g., Taft steric parameters, molar refractivity): These quantify the size and shape of substituents.
Topological indices: These are numerical descriptors that characterize the branching and connectivity of the molecular structure.
Advanced Analytical Methodologies in the Study of 1 3 Chloro Benzyl Piperidin 2 Yl Methanol
Mass Spectrometry for Metabolite Identification (Preclinical, non-human, mechanistic)
Mass spectrometry (MS) stands as a cornerstone technique for the identification of metabolites in preclinical drug development. researchgate.net Its high sensitivity and specificity enable the detection and structural elucidation of metabolic products formed in in vitro and in vivo non-human systems.
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol and its metabolites. Unlike standard MS, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of an ion. This capability is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the study of this compound, HRMS would be employed to analyze samples from preclinical mechanistic studies, such as incubations with liver microsomes or hepatocytes from various species. The accurate mass data obtained for the parent compound and any detected metabolites would be used to propose elemental compositions, thereby providing a high degree of confidence in their identification. For instance, hydroxylation, a common metabolic transformation, would result in a mass increase of 15.9949 Da (the mass of an oxygen atom). HRMS can readily distinguish this from other potential modifications with similar nominal mass shifts.
Table 1: Illustrative HRMS Data for Potential Metabolites of this compound
| Proposed Metabolite | Elemental Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Parent Compound | C₁₃H₁₈ClNO | 240.1155 | 240.1153 | -0.83 |
| Hydroxylated Metabolite | C₁₃H₁₈ClNO₂ | 256.1104 | 256.1101 | -1.17 |
| Dehydrogenated Metabolite | C₁₃H₁₆ClNO | 238.0999 | 238.0997 | -0.84 |
| N-debenzylated Metabolite | C₆H₁₂NO | 114.0919 | 114.0917 | -1.75 |
This table is for illustrative purposes and contains hypothetical data.
Tandem mass spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of this compound and its metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions (product ions). The resulting fragmentation pattern provides valuable structural information, akin to a molecular fingerprint. For N-benzylpiperidine derivatives, characteristic fragmentation often involves cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion. nih.govxml-journal.net The piperidine (B6355638) ring can also undergo characteristic ring cleavages.
Isotopic labeling studies are a powerful tool used in conjunction with mass spectrometry to trace the metabolic fate of a drug and to confirm proposed metabolic pathways. acs.orgresearchgate.netchemicalsknowledgehub.com In these studies, a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is incorporated into the structure of this compound. When a sample containing the labeled compound is analyzed by MS, the labeled metabolites can be easily distinguished from endogenous molecules by their characteristic mass shift. This technique is particularly useful for differentiating between isomeric metabolites. For example, if hydroxylation occurs on the piperidine ring versus the chlorobenzyl moiety, the position of the label can help to pinpoint the site of metabolism based on the mass of the resulting fragments in the MS/MS spectrum.
Chromatographic Techniques for Separation and Quantification (Excluding dosage/administration)
Chromatography is essential for the separation of this compound from its metabolites and from the complex components of biological matrices prior to detection and quantification.
This compound possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as two enantiomers. Enantiomers often exhibit different pharmacological and toxicological profiles, making it crucial to assess the enantiomeric purity of the compound. Chiral chromatography is the primary method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The assessment of enantiomeric purity is a critical quality control parameter in the synthesis of the compound and in preclinical studies to ensure that the observed biological effects are attributable to the intended enantiomer.
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min (hypothetical) |
| Retention Time (S-enantiomer) | 10.2 min (hypothetical) |
| Resolution (Rs) | > 1.5 |
This table presents typical, illustrative parameters.
Preparative chromatography is a form of liquid chromatography used to isolate and purify larger quantities of a compound. In the context of preclinical research on this compound, preparative chromatography would be employed to isolate sufficient amounts of the parent compound for further studies or to isolate metabolites for structural elucidation by other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. The principles are similar to analytical HPLC, but preparative systems use larger columns and higher flow rates to handle the increased sample load.
Bioanalytical Methods for Concentration Measurement in Biological Matrices (Preclinical, non-human, mechanistic)
Bioanalytical methods are quantitative procedures for the determination of drug concentrations in biological fluids, such as plasma, blood, and urine, as well as in tissues. researchgate.net For preclinical, non-human, mechanistic studies of this compound, a robust and validated bioanalytical method is essential for understanding its pharmacokinetic profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity, sensitivity, and speed. nih.gov The method involves extraction of the analyte from the biological matrix, typically through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extracted sample is then injected into an LC system for separation, followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored for the analyte and an internal standard. This provides a high degree of specificity, minimizing interference from endogenous components of the biological matrix.
Table 3: Illustrative LC-MS/MS Parameters for Quantification in Rat Plasma
| Parameter | This compound | Internal Standard (e.g., Deuterated Analog) |
| Precursor Ion (m/z) | 240.1 | 245.1 |
| Product Ion (m/z) | 91.1 | 91.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | 3.2 | 3.2 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | - |
This table contains hypothetical data for illustrative purposes.
LC-MS/MS Method Development for Tissue/Cell Extracts
The development of a robust LC-MS/MS method for the quantification of this compound from tissue or cell extracts involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial for removing interfering substances like proteins and lipids that can suppress the MS signal or damage the analytical column. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For piperidine-based compounds, a combination of these methods may be employed to achieve optimal sample cleanup and recovery. The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the tissue matrix.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from endogenous matrix components and any potential metabolites. researchgate.net A reversed-phase C18 column is typically suitable for this class of compounds. The mobile phase composition, usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid), is optimized to achieve a sharp peak shape and adequate retention time. Gradient elution is often preferred to ensure efficient separation and reduce analysis time.
Mass Spectrometric Detection: Tandem mass spectrometry is employed for detection and quantification. The molecule is first ionized, typically using electrospray ionization (ESI) in positive mode, to form a protonated molecule [M+H]⁺. This precursor ion is then isolated and fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for quantification. An internal standard, often a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variations in instrument response. researchgate.net
Below are typical parameters that would be established during the development of such a method.
Table 1: Representative LC-MS/MS Method Parameters for Analysis of this compound in Brain Tissue Homogenate
| Parameter | Condition/Setting |
|---|---|
| Sample Preparation | |
| Extraction Method | Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) |
| Internal Standard (IS) | Deuterated this compound |
| Liquid Chromatography | |
| System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 254.1 → 125.1) |
| MRM Transition (IS) | To be determined experimentally (e.g., m/z 258.1 → 125.1) |
| Collision Energy | Optimized for maximum signal intensity |
Microdialysis and In Vivo Sampling Techniques (Animal models, mechanistic)
Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous measurement of unbound drug concentrations in the extracellular fluid (ECF) of specific tissues, most notably the brain. criver.comnih.gov This methodology is invaluable for mechanistic studies, providing a direct link between drug levels at the target site and the observed pharmacological effects. nih.gov
Animal Models and Surgical Procedures: Microdialysis studies are typically conducted in freely moving small animals, such as rats or mice. A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) under anesthesia. nih.gov After a recovery period, the animal is placed in a specialized cage that allows for free movement while the probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.
Sampling and Analysis: As the perfusate flows through the probe, small molecules like this compound diffuse from the brain ECF across the membrane and into the perfusate, following the concentration gradient. news-medical.net The resulting fluid, known as the dialysate, is collected at regular intervals. These samples can then be analyzed, typically by a highly sensitive LC-MS/MS method as described previously, to determine the unbound concentration of the compound over time. This allows for the construction of detailed pharmacokinetic profiles directly within the target tissue.
Mechanistic Insights: By correlating the concentration of this compound in the brain ECF with behavioral or neurochemical changes, researchers can gain significant mechanistic insights. For instance, simultaneous measurement of neurotransmitters (e.g., dopamine (B1211576), serotonin) in the same dialysate samples can reveal how the compound modulates neurochemical systems in real-time. nih.gov This technique is crucial for understanding the blood-brain barrier penetration and target engagement of centrally acting agents. nih.govnih.gov
The table below outlines a potential design for a microdialysis study investigating this compound in an animal model.
Table 2: Representative Parameters for an In Vivo Microdialysis Study in Rat Brain
| Parameter | Description |
|---|---|
| Animal Model | |
| Species | Sprague-Dawley Rat |
| Target Brain Region | Prefrontal Cortex |
| Microdialysis Probe | |
| Membrane Material | Polyarylethersulfone (PAES) |
| Membrane Length | 2 mm |
| Molecular Weight Cut-Off | 20 kDa |
| Experimental Conditions | |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) |
| Flow Rate | 1.0 µL/min |
| Sampling Interval | 20 minutes |
| Study Duration | 6 hours post-compound administration |
| Data Analysis | |
| Analytical Method | LC-MS/MS |
Based on the available information, a detailed article focusing solely on the future research directions for the specific chemical compound this compound cannot be generated. Publicly accessible scientific literature and research data explicitly detailing advanced studies or future avenues for this particular molecule are not available in the search results.
General principles and methodologies relevant to the requested topics are well-documented for the broader field of medicinal chemistry and drug discovery. However, applying these concepts directly to this compound without specific research findings would be speculative and would not meet the required standards of scientific accuracy.
For an article of this nature to be scientifically valid, it would require published research on the compound's synthesis, biological activity, and mechanism of action as a foundation for discussing future directions. Information on analogous compounds, such as 1-(3-chlorobenzyl)piperidin-4-one (B3180678) or [(2R,5S)-1-(3-Chlorobenzyl)-5-methyl-2-piperazinyl]methanol, cannot be substituted, as minor structural changes can lead to significant differences in chemical and biological properties. sigmaaldrich.com
Therefore, in the absence of specific data for this compound, generating the requested content for the following sections is not feasible:
Future Directions and Emerging Research Avenues for 1 3 Chloro Benzyl Piperidin 2 Yl Methanol
Collaborative Research Frameworks and Open Science Initiatives:Participation in such frameworks typically occurs when a compound has shown significant promise or is part of a larger research program. There is no indication that [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol is currently a focus of such initiatives.
To provide the requested article, access to proprietary research data or publications that are not publicly indexed would be necessary.
Conclusion and Outlook on the Academic Significance of 1 3 Chloro Benzyl Piperidin 2 Yl Methanol Research
Summary of Key Academic Discoveries and Methodological Advancements
Direct academic discoveries and methodological advancements specifically for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol are not documented in the current body of scientific literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes rather than being the subject of extensive academic study itself.
Research on analogous structures, however, provides a framework for potential synthetic routes. The synthesis of substituted piperidines is a mature field in organic chemistry, with established methods that could likely be adapted for the preparation of this compound. These methodologies often involve the alkylation of a piperidine (B6355638) precursor with a suitable benzyl (B1604629) halide.
Interactive Table: Potential Synthetic Approaches for Piperidine Derivatives
| Method | Description | Key Reagents | Potential Applicability |
| Reductive Amination | Reaction of a piperidone with an amine, followed by reduction. | 3-Chlorobenzylamine, 2-(hydroxymethyl)piperidine, reducing agent (e.g., NaBH(OAc)₃) | A plausible route to the target compound. |
| N-Alkylation | Direct alkylation of 2-(hydroxymethyl)piperidine with 1-chloro-3-(chloromethyl)benzene. | 2-(hydroxymethyl)piperidine, 1-chloro-3-(chloromethyl)benzene, base (e.g., K₂CO₃) | A straightforward and common method for N-benzylation of piperidines. |
| Catalytic Hydrogenation | Reduction of a corresponding pyridinium (B92312) salt. | Precursor pyridinium salt, catalyst (e.g., PtO₂) | A versatile method for creating substituted piperidines. |
Unanswered Questions and Research Gaps
The primary research gap is the complete lack of published data on the physicochemical properties, spectral characterization, and biological activity of this compound. Key unanswered questions that represent immediate avenues for research include:
What are the definitive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound?
What is the three-dimensional structure and preferred conformation of the molecule?
What is its biological activity profile? Does it interact with any known drug targets?
What are its pharmacokinetic and pharmacodynamic properties?
Are there any polymorphic forms of the compound, and what are their relative stabilities?
Broader Implications for Medicinal Chemistry and Chemical Biology
The academic significance of researching this compound lies in its potential contributions to medicinal chemistry and chemical biology. The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for orienting substituents in three-dimensional space to interact with biological targets.
The introduction of a 3-chlorobenzyl group and a methanol (B129727) substituent at the 2-position of the piperidine ring could confer unique biological activities. For instance, the chlorobenzyl moiety is a common feature in compounds targeting central nervous system receptors. The hydroxyl group can participate in hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.
Research into this compound could therefore lead to the discovery of new chemical probes to study biological processes or novel lead compounds for drug development programs.
Future Research Imperatives for this compound
To establish the academic significance of this compound, a structured research program is imperative. The following steps outline a logical progression for future investigations:
Chemical Synthesis and Characterization: The immediate priority is the development and optimization of a reliable synthetic route to produce the compound in sufficient purity and quantity. This must be followed by comprehensive structural elucidation and physicochemical characterization.
In Vitro Biological Screening: A broad-based screening campaign against a panel of biologically relevant targets (e.g., G-protein coupled receptors, ion channels, enzymes) is necessary to identify any potential biological activity.
Computational Modeling: Molecular modeling studies can be employed to predict potential biological targets, understand the conformational preferences of the molecule, and guide the design of future derivatives.
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of a library of analogues with systematic modifications to the chlorobenzyl and methanol moieties will be crucial to establish SAR.
The exploration of this compound offers a greenfield opportunity for academic research. While currently an unknown entity, its structural features, grounded in the proven success of the piperidine scaffold, suggest that it is a compound worthy of scientific inquiry. The path forward requires fundamental chemical and biological research to unlock its potential and establish its place within the broader landscape of medicinal chemistry.
Q & A
Q. What are the established synthetic routes for [1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, similar piperidinyl-methanol derivatives are synthesized by reacting a chlorinated benzyl precursor with a piperidine intermediate in n-butanol (n-BuOH) under reflux (120°C) with a base like N,N-diisopropylethylamine (DIEA) . Purification via preparative HPLC or recrystallization from ethanol improves yield (e.g., 60–75% for analogous compounds) . Key parameters include stoichiometric ratios (1:3 for amine:halide) and reaction time (12–24 hours) to minimize byproducts.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C-NMR : Characteristic peaks include δ 3.5–4.0 ppm (methanol -CH2OH), δ 2.4–3.2 ppm (piperidine ring protons), and aromatic protons at δ 7.2–7.5 ppm for the 3-chloro-benzyl group .
- HRMS : Exact mass calculated for C13H17ClNO ([M+H]+): 250.0997. Observed deviations >2 ppm suggest impurities .
- X-ray crystallography (if crystalline): Resolves stereochemistry at the piperidine C2 position .
Q. What safety precautions are required when working with this compound?
- Methodological Answer : Based on structurally related compounds:
- GHS Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Handling : Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
- First Aid : Flush eyes with water for 15 minutes; administer activated charcoal if ingested .
Advanced Research Questions
Q. How can in vitro assays evaluate the biological activity of this compound?
- Methodological Answer :
- Target Binding : Radioligand displacement assays (e.g., for σ receptors) using [3H]-DTG, with IC50 values calculated via nonlinear regression .
- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure (1–100 µM) .
- Toxicity Screening : MTT assays in HEK293 or HepG2 cells; EC50 thresholds <50 µM suggest therapeutic potential .
Q. What strategies resolve contradictions in reported LogP values for piperidinyl-methanol derivatives?
- Methodological Answer : Discrepancies arise from:
- Measurement Methods : Compare shake-flask vs. HPLC-derived LogP. For example, shake-flask may overestimate due to impurities .
- Computational Models : Use consensus models (e.g., XLogP3, ALogPS) to cross-validate predictions .
- Structural Analogues : Benchmark against compounds like [3-(2-chloropyrimidin-4-yl)phenyl]methanol (LogP = 2.29) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Modify Substituents : Replace the 3-chloro group with electron-withdrawing groups (e.g., CF3) to enhance binding affinity .
- Stereochemistry : Compare (R)- vs. (S)-enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) to assess activity differences .
- Bioisosteres : Substitute the methanol group with a carboxylic acid to improve solubility; monitor effects on target engagement .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Matrix Effects : Use isotopically labeled internal standards (e.g., [D4]-methanol derivative) to correct for ion suppression in LC-MS .
- Limit of Detection (LOD) : Optimize MRM transitions (e.g., m/z 250→154 for ESI+) to achieve LOD <10 ng/mL .
- Sample Prep : Solid-phase extraction (C18 cartridges) with 80% methanol elution improves recovery rates .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours). LC-MS monitors degradation products (e.g., hydrolysis of the benzyl-piperidine bond) .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C for most analogues) .
Q. What computational tools predict the metabolic fate of this compound?
- Methodological Answer :
- In Silico Metabolism : Use SwissADME or P450 module in Schrödinger to identify likely Phase I oxidation sites (e.g., piperidine ring or benzyl group) .
- Docking Studies : Glide or AutoDock predicts interactions with CYP3A4, highlighting potential toxic metabolites .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR shifts for similar piperidinyl-methanol compounds?
- Methodological Answer :
Variations arise from: - Solvent Effects : Compare CDCl3 vs. DMSO-d6; DMSO upshifts proton peaks by 0.1–0.3 ppm .
- Tautomerism : For compounds with labile protons (e.g., -OH), deuterated solvents or 2D NMR (COSY) clarifies assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
